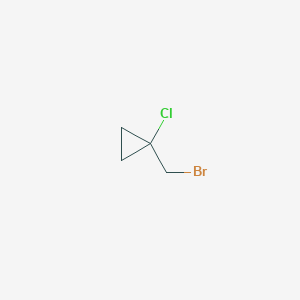

1-(Bromomethyl)-1-chlorocyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “1-(Bromomethyl)-1-chlorocyclopropane” involves the use of a Br2 generator in flow . The reaction system, including the complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 . The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .科学的研究の応用

Synthetic Methodologies

Gem-bromochlorocyclopropanes, including 1-(Bromomethyl)-1-chlorocyclopropane, are synthesized via phase-transfer catalysis. This method involves the reaction of dibromomethane, phenyltrichloromethane trichloride, and alkenes in the presence of aqueous potassium hydroxide and tetrabutylammonium hydrogen sulfate as a catalyst, resulting in good yields (Balcerzak & Jończyk, 1991). This method highlights the utility of this compound in organic synthesis, providing a pathway for the generation of compounds with significant synthetic value.

Reaction Mechanisms and Transformations

This compound undergoes various chemical reactions that are crucial for the development of new synthetic methodologies. For instance, the hydrodehalogenation of 1,1-dihalocyclopropanes to their monohalo-cyclopropane counterparts is achieved through a reaction with ethyl magnesium bromide and titanium isopropoxide, highlighting the compound's role in the synthesis of less halogenated cyclopropanes (Al Dulayymi et al., 1996).

Moreover, the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes involves methylenecyclopropanes being converted under mild conditions, demonstrating the compound's utility in facilitating complex molecular transformations (Shi, Liu, & Tang, 2006).

Structural and Conformational Studies

The study of this compound extends beyond synthetic applications, encompassing investigations into its structural and conformational properties. For example, the molecular structures and conformational compositions of related halopropanes have been explored through methods like gas-phase electron diffraction and molecular mechanics calculations, providing insights into their geometries and energetic profiles (Postmyr, 1994).

作用機序

The mechanism of action of “1-(Bromomethyl)-1-chlorocyclopropane” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

特性

IUPAC Name |

1-(bromomethyl)-1-chlorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrCl/c5-3-4(6)1-2-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSWRUBKMFZEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2661497.png)

![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)